molecular formula C9H9IO B8338911 1-(2-Iodovinyl)-4-methoxybenzene

1-(2-Iodovinyl)-4-methoxybenzene

Cat. No.: B8338911
M. Wt: 260.07 g/mol
InChI Key: YLEDCRWLOAQBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodovinyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(2-iodoethenyl)-4-methoxybenzene

InChI

InChI=1S/C9H9IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3

InChI Key

YLEDCRWLOAQBDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

By referring to the synthetic method of J. Org. Chem., 1997, 62, 199, to a solution of lithium acetate (280 mg) in water (3 ml) was added acetonitrile (90 ml), the solution was stirred at room temperature, then 4-methoxycinnamic acid (7.5 g), N-iodosuccinimide (10 g) were sequentially added thereto, the solution was stirred for 2 hours at room temperature, and then neutralized with a saturated aqueous solution of sodium bicarbonate. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 1-(2-iodovinyl)-4-methoxybenzene (8.0 g). By referring to the synthetic method of J. Am. Chem. Soc., 1996, 118, 2748, to a solution of 1-(2-iodovinyl)-4-methoxybenzene (7.1 g) and tributyl(4-methoxy-2-nitrophenyl)tin (10 g) in 1-methyl-2-pyrrolidone (100 ml) was added copper(I) thiophene-2-carboxylate (6.6 g) on an ice bath under a nitrogen atmosphere, and the solution was stirred for 25 minutes at room temperature. Tetrahydrofuran was added thereto, the solution was stirred, then filtered through alumina, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (4.7 g).
Name
lithium acetate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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